![molecular formula C21H21NO4S B2570832 4-((4-methoxyphenyl)sulfonyl)-N-(naphthalen-1-yl)butanamide CAS No. 941926-35-8](/img/structure/B2570832.png)
4-((4-methoxyphenyl)sulfonyl)-N-(naphthalen-1-yl)butanamide
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Overview
Description
The compound “4-((4-methoxyphenyl)sulfonyl)-N-(naphthalen-1-yl)butanamide” is a complex organic molecule. It contains a methoxyphenyl group, a sulfonyl group, a naphthalen-1-yl group, and a butanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxyphenyl and naphthalen-1-yl groups are aromatic, the sulfonyl group is a good leaving group, and the butanamide group contains a carbonyl and an amine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The sulfonyl group could undergo substitution reactions, the aromatic rings could participate in electrophilic aromatic substitution, and the amide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of aromatic rings and a sulfonyl group suggests it might have significant polarity and could form hydrogen bonds .Scientific Research Applications
Metal–Organic Frameworks (MOFs) and Photochromism
Metal–organic frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. Researchers have synthesized three-dimensional MOFs based on a naphthalenediimide derivative ligand, which contains the naphthalenediimide core present in our compound . These MOFs exhibit photochromic behavior , meaning they change color upon exposure to light. Specifically:
Natural Product Chemistry and Phytochemicals
Consider exploring whether our compound occurs naturally or is related to existing phytochemicals. Tools like the IMPPAT database provide information on Indian medicinal plants and their constituents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-naphthalen-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-26-17-11-13-18(14-12-17)27(24,25)15-5-10-21(23)22-20-9-4-7-16-6-2-3-8-19(16)20/h2-4,6-9,11-14H,5,10,15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHJLXAINZNLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methoxyphenyl)sulfonyl)-N-(naphthalen-1-yl)butanamide |
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